molecular formula C13H13NO4 B1607649 2-Ethoxycarbonyl-ethyl-phthalimide CAS No. 4561-06-2

2-Ethoxycarbonyl-ethyl-phthalimide

Cat. No.: B1607649
CAS No.: 4561-06-2
M. Wt: 247.25 g/mol
InChI Key: CPLUGKCOXAPMON-UHFFFAOYSA-N
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Preparation Methods

2-Ethoxycarbonyl-ethyl-phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst . This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

2-Ethoxycarbonyl-ethyl-phthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include lithium hexamethyldisilazane in tetrahydrofuran for Claisen condensation . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the isoindolinone structure.

Comparison with Similar Compounds

2-Ethoxycarbonyl-ethyl-phthalimide is unique among isoindolinone derivatives due to its specific chemical structure and biological activity. Similar compounds include 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which have been studied for their anticancer and antioxidant properties .

Biological Activity

2-Ethoxycarbonyl-ethyl-phthalimide (chemical formula: C₁₁H₁₃N₁O₃) is a compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity . Its mechanism involves the inhibition of specific enzymes and proteins that are crucial for cancer cell proliferation. For instance, studies indicate that the compound can modulate pathways associated with apoptosis, leading to increased cancer cell death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects . It appears to protect neurons from oxidative stress and modulate neurotransmitter levels, which may be beneficial in conditions such as neurodegenerative diseases . The neuroprotective mechanism is believed to involve the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant defenses.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties . Preliminary data suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections . However, further studies are needed to fully elucidate its spectrum of activity and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.
  • Oxidative Stress Modulation : It enhances cellular defenses against oxidative damage by modulating antioxidant enzyme levels.
  • Neurotransmitter Regulation : The compound influences neurotransmitter levels, which is critical for maintaining neuronal health and function .

Case Studies

  • Anticancer Efficacy : In a recent study, this compound was tested on various cancer cell lines including breast and prostate cancer. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency against these cells .
  • Neuroprotection in Animal Models : Animal studies have demonstrated that administration of this compound can significantly reduce neuronal loss in models of oxidative stress-induced neurodegeneration. Behavioral assessments indicated improved cognitive function post-treatment .
  • Antimicrobial Activity Assessment : Laboratory tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundHighModerateModerate
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureaModerateLowHigh
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoateHighLowModerate

Properties

IUPAC Name

ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLUGKCOXAPMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383888
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-06-2
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure used to prepare 1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester. Thus, a mixture of 100.0 g (0.55 mole) of 3-bromopropionic acid ethyl ester (99%, Aldrich) and 108.7 g (0.58 mole) of potassium phthalimide (98%, Aldrich) in 300 mL of dimethylformamide gave 59.4 g (44%) of crude title compound as an oily residue. A 3.0 g sample of this oil was purified by high-pressure liquid chromatography (Waters Associates Prep LC/System 500A; PrepPak® 500 silica; ethyl acetate-hexanes, 1:10). Fractions containing title compound were combined and the solvents evaporated under reduced pressure to give 2.3 g (77% recovery) of a pale-yellow oil.
[Compound]
Name
1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
108.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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